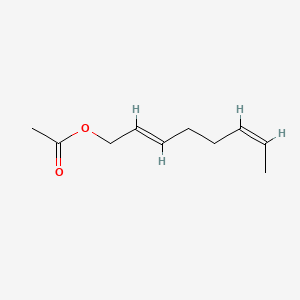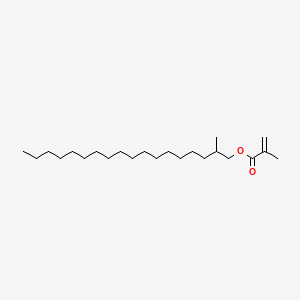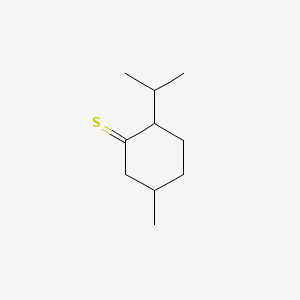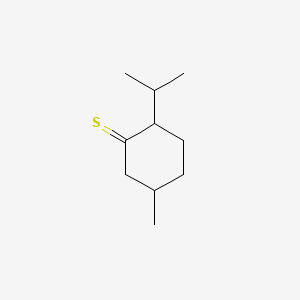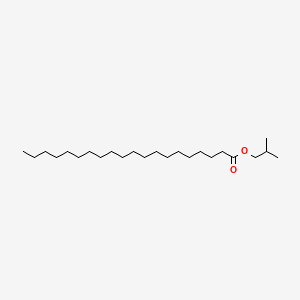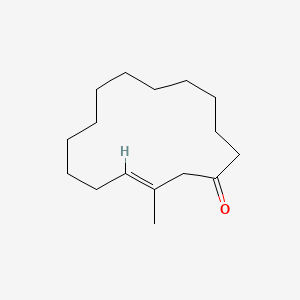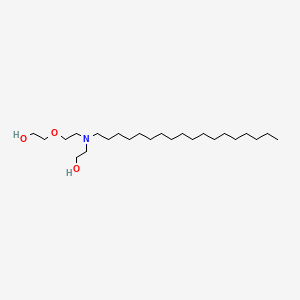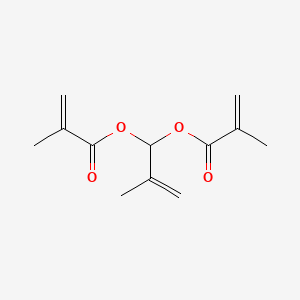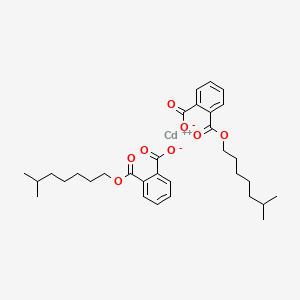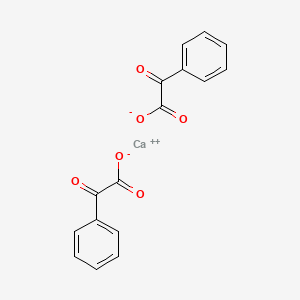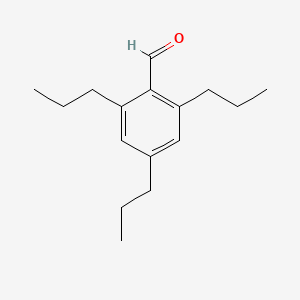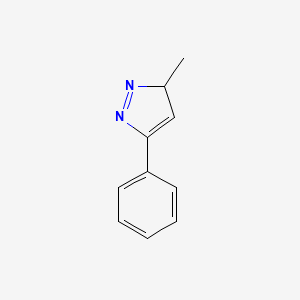
3H-Pyrazole, 3-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazole, 3-methyl-5-phenyl-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 3-position and a phenyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole, 3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 3-oxobutanoic acid derivatives under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine through nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of 3H-Pyrazole, 3-methyl-5-phenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrazole, 3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3H-Pyrazole, 3-methyl-5-phenyl- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine: Medicinal chemistry applications include the development of anti-inflammatory, analgesic, and antimicrobial agents. The compound’s structure-activity relationship is explored to design potent therapeutic agents .
Industry: In the industrial sector, 3H-Pyrazole, 3-methyl-5-phenyl- is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3H-Pyrazole, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparación Con Compuestos Similares
- 1H-Pyrazole, 3-methyl-5-phenyl-
- 3,3-Diphenyl-5-methyl-3H-pyrazole
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness: 3H-Pyrazole, 3-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both methyl and phenyl groups enhances its ability to interact with various targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1215303-34-6 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-3H-pyrazole |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
PJEJONPCMMXOCT-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
